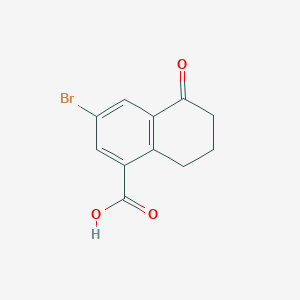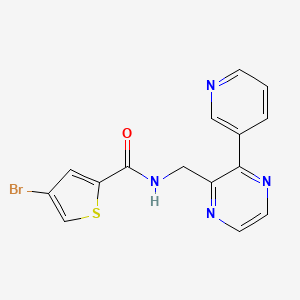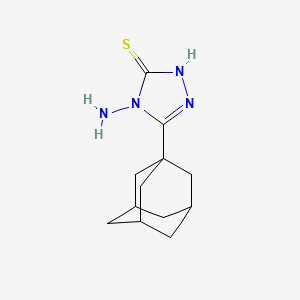
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex naphthalene derivatives often involves multi-step reactions, utilizing metal-catalyzed reactions, Lewis acid-catalyzed transformations, and various other synthetic methodologies. These approaches aim to construct the naphthalene core, introduce functional groups, and modify the structure to achieve desired properties. Metal-catalyzed reactions, such as palladium, copper, and nickel catalysis, are particularly noteworthy for their efficiency in constructing carbon-carbon bonds and introducing functional groups in a regioselective manner (Maheshwari & Hussain, 2023).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives, including 3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is characterized by the presence of a naphthalene core modified with various substituents that influence its chemical behavior. The bromo and carboxylic acid groups, in particular, play crucial roles in the molecule's reactivity and interactions with other molecules. Structural analysis often involves computational studies and crystallography to understand the conformation and electronic distribution, which are essential for predicting reactivity and interaction with biological targets.
Chemical Reactions and Properties
Carboxylic acids undergo a wide range of chemical reactions, including esterification, amidation, and decarboxylation. The presence of a bromo substituent in naphthalene derivatives introduces additional reactivity, facilitating halogenation reactions and nucleophilic substitutions. These reactions are fundamental for further modifications and functionalization of the molecule for specific applications. The chemical properties of such compounds are significantly influenced by their functional groups, with the carboxylic acid group contributing to acidity and the potential for forming derivatives, and the bromo group enhancing electrophilic substitution reactions (Skonberg et al., 2008).
Applications De Recherche Scientifique
Photoreaction and Radical Cyclization
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is involved in photoreactions with amines through photoinduced electron transfer processes. These reactions lead to products such as ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate, indicating its potential in radical cyclization and ring expansion reactions (Hasegawa, 1997).
Crystal Structure Analysis
The compound has been studied for its crystal structure, revealing the projection of the carboxyl group nearly orthogonal to the aromatic plane and hydrogen bonding of the acid groups by centrosymmetric pairing. This provides insights into the molecular structure and potential interactions in chemical processes (Barcon et al., 2001).
Regioselectivity in Bromination
Studies have shown that compounds like this compound exhibit regioselectivity in bromination. This research provides a quantum chemical understanding of the bromination process, crucial for synthesizing specific derivatives (Pankratov et al., 2004).
Synthesis and Antioxidant Activity
The compound is used as a precursor in synthesizing polyfunctionally substituted derivatives with various moieties. These derivatives show significant antioxidant activity, highlighting their potential in biological and pharmacological applications (Hamdy et al., 2013).
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of complex molecules, including pharmaceutical compounds. Its reactivity and structural properties make it valuable for creating diverse molecular architectures (Adachi, 1973).
Propriétés
IUPAC Name |
3-bromo-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGHYUYUTLETRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2C(=O)O)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)
![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)
![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)
![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)


![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)
![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)


![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)
![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)
![5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491337.png)